![molecular formula C12H16N2O B1290302 3-[3-(Dimethylamino)propoxy]benzonitrile CAS No. 209538-81-8](/img/structure/B1290302.png)

3-[3-(Dimethylamino)propoxy]benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

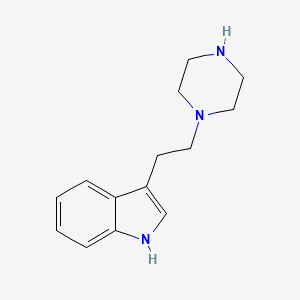

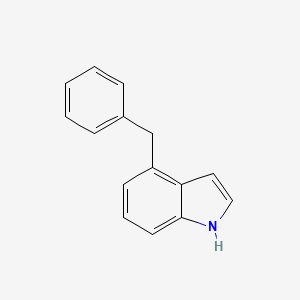

The compound of interest, 3-[3-(Dimethylamino)propoxy]benzonitrile, is closely related to a family of compounds that exhibit interesting photophysical properties, such as dual fluorescence. This phenomenon is well-documented in 4-(N,N-Dimethylamino)benzonitrile (DMABN), which serves as an archetypal system for studying such effects . The behavior of these compounds in various environments, including room temperature ionic liquids and different matrices, has been a subject of extensive research, providing insights into their molecular interactions and fluorescence response .

Synthesis Analysis

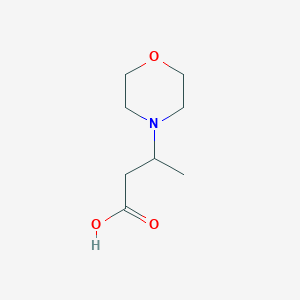

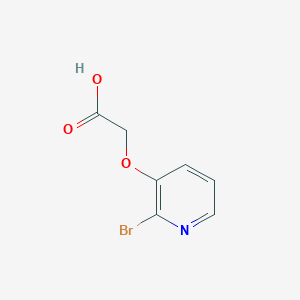

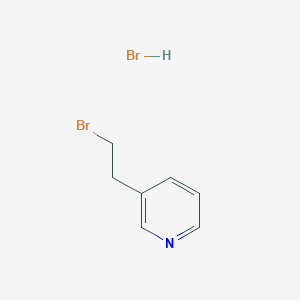

The synthesis of related compounds often involves Knoevenagel condensation reactions, as seen in the creation of Z/E isomers of a compound structurally similar to our compound of interest . These reactions typically yield multiple isomers, which can be characterized and analyzed using techniques such as X-ray diffraction and density functional theory (DFT) calculations .

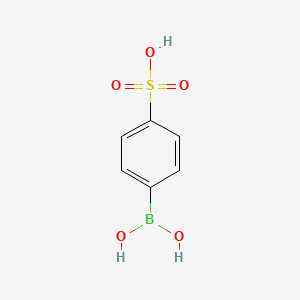

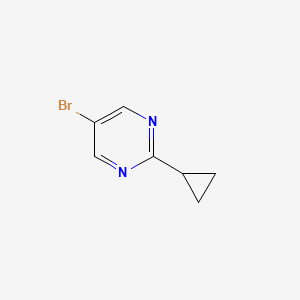

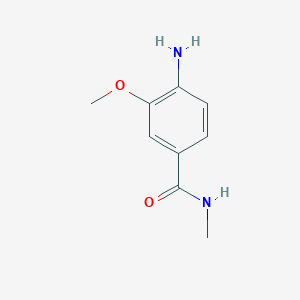

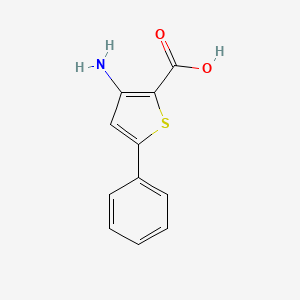

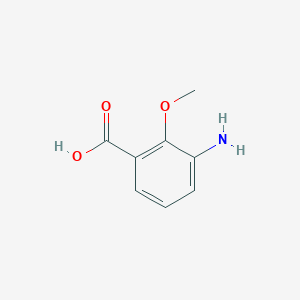

Molecular Structure Analysis

The molecular structure of DMABN and its analogs has been studied using various theoretical and experimental methods. For instance, the molecular interactions and electrostatic self-complex formation of p-(N,N-Dimethylamino)-benzonitrile have been examined, providing insights into the ground and excited state behaviors . Additionally, the crystal structures of related compounds have been determined, revealing the influence of isomerism on molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

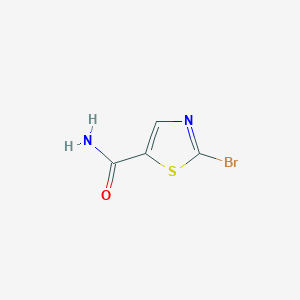

The reactivity of DMABN analogs has been explored in different contexts. For example, an unexpected reaction of a 3-amino-2H-azirine with 1,3-benzoxazin-2,4-dione led to the formation of imidazo[2.1-b]-1,3-benzoxazin-5-one and imidazolin-2-one, showcasing the complex reactivity of these compounds under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMABN and its analogs are closely tied to their photophysical behavior. The dual fluorescence observed in DMABN is attributed to the presence of locally excited (LE) and intramolecular charge transfer (ICT) states, which are influenced by factors such as solvent viscosity, polarity, and temperature . The fluorescence response and recovery dynamics in different media have been studied using techniques like multiphoton confocal fluorescence microscopy, highlighting the sensitivity of these compounds to their environment .

Safety and Hazards

The safety data sheet for 3-[3-(Dimethylamino)propoxy]benzonitrile was not available in the search results. Therefore, specific safety and hazard information could not be provided. It’s always recommended to handle chemicals with appropriate personal protective equipment and ensure adequate ventilation .

Eigenschaften

IUPAC Name |

3-[3-(dimethylamino)propoxy]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-14(2)7-4-8-15-12-6-3-5-11(9-12)10-13/h3,5-6,9H,4,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMUQXKOVKMYIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC=CC(=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610178 |

Source

|

| Record name | 3-[3-(Dimethylamino)propoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Dimethylamino)propoxy]benzonitrile | |

CAS RN |

209538-81-8 |

Source

|

| Record name | 3-[3-(Dimethylamino)propoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanol, 2-[[(2-fluorophenyl)methyl]thio]-](/img/structure/B1290235.png)